molecular formula C11H10N4OS B287529 6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287529
M. Wt: 246.29 g/mol
InChI Key: RXBHERXXCHADRE-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its diverse biological activities. This compound belongs to the class of triazolothiadiazoles, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with methyl iodide . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine, yielding the desired product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(2-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds in the triazolothiadiazole class:

The uniqueness of this compound lies in its methoxyphenyl group, which may enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3

InChI Key

RXBHERXXCHADRE-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

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